molecular formula C21H24N4O4 B11550340 2-(4-Ethylphenoxy)-N'-[(E)-[3-nitro-4-(pyrrolidin-1-YL)phenyl]methylidene]acetohydrazide

2-(4-Ethylphenoxy)-N'-[(E)-[3-nitro-4-(pyrrolidin-1-YL)phenyl]methylidene]acetohydrazide

Cat. No.: B11550340
M. Wt: 396.4 g/mol
InChI Key: YZHKZDAJPCAMFU-HYARGMPZSA-N
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Description

2-(4-Ethylphenoxy)-N’-[(E)-[3-nitro-4-(pyrrolidin-1-yl)phenyl]methylidene]acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an ethylphenoxy group, a nitrophenyl group, and a pyrrolidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethylphenoxy)-N’-[(E)-[3-nitro-4-(pyrrolidin-1-yl)phenyl]methylidene]acetohydrazide typically involves multiple steps. One common route starts with the preparation of 4-ethylphenol, which is then reacted with chloroacetic acid to form 2-(4-ethylphenoxy)acetic acid. This intermediate is then converted to its corresponding hydrazide by reacting with hydrazine hydrate. The final step involves the condensation of the hydrazide with 3-nitro-4-(pyrrolidin-1-yl)benzaldehyde under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving the use of automated reactors and stringent quality control measures. Solvent selection, temperature control, and reaction time are critical parameters that are carefully monitored during industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethylphenoxy)-N’-[(E)-[3-nitro-4-(pyrrolidin-1-yl)phenyl]methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.

    Reduction: The compound can be oxidized to form corresponding oxides.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Catalysts like palladium on carbon (Pd/C) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation could produce various oxides.

Scientific Research Applications

2-(4-Ethylphenoxy)-N’-[(E)-[3-nitro-4-(pyrrolidin-1-yl)phenyl]methylidene]acetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Ethylphenoxy)-N’-[(E)-[3-nitro-4-(pyrrolidin-1-yl)phenyl]methylidene]acetohydrazide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrrolidinyl group may interact with biological receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methylphenoxy)-N’-[(E)-[3-nitro-4-(pyrrolidin-1-yl)phenyl]methylidene]acetohydrazide
  • 2-(4-Propylphenoxy)-N’-[(E)-[3-nitro-4-(pyrrolidin-1-yl)phenyl]methylidene]acetohydrazide

Uniqueness

2-(4-Ethylphenoxy)-N’-[(E)-[3-nitro-4-(pyrrolidin-1-yl)phenyl]methylidene]acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its ethyl group, in particular, may influence its reactivity and interaction with biological targets differently compared to similar compounds with different alkyl groups.

Properties

Molecular Formula

C21H24N4O4

Molecular Weight

396.4 g/mol

IUPAC Name

2-(4-ethylphenoxy)-N-[(E)-(3-nitro-4-pyrrolidin-1-ylphenyl)methylideneamino]acetamide

InChI

InChI=1S/C21H24N4O4/c1-2-16-5-8-18(9-6-16)29-15-21(26)23-22-14-17-7-10-19(20(13-17)25(27)28)24-11-3-4-12-24/h5-10,13-14H,2-4,11-12,15H2,1H3,(H,23,26)/b22-14+

InChI Key

YZHKZDAJPCAMFU-HYARGMPZSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC(=C(C=C2)N3CCCC3)[N+](=O)[O-]

Canonical SMILES

CCC1=CC=C(C=C1)OCC(=O)NN=CC2=CC(=C(C=C2)N3CCCC3)[N+](=O)[O-]

Origin of Product

United States

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